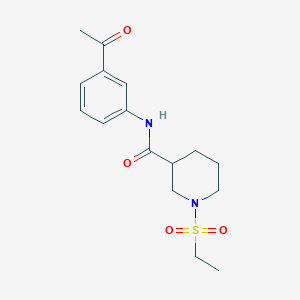
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a synthetic compound that is commonly used to inhibit serine proteases, which are enzymes that play a crucial role in a variety of physiological processes.
Mecanismo De Acción
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal functions. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of thrombin, a serine protease involved in blood coagulation. In addition, N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of plasmin, a serine protease involved in fibrinolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in lab experiments is that it is a highly specific inhibitor of serine proteases. This specificity allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is that it is an irreversible inhibitor, meaning that once it binds to the enzyme, it cannot be removed. This can make it difficult to study the effects of transient inhibition of serine proteases.
Direcciones Futuras
There are many possible future directions for research involving N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of interest is the role of serine proteases in cancer progression, as these enzymes have been shown to play a role in tumor growth and metastasis. Another area of interest is the development of new serine protease inhibitors with improved specificity and potency. Finally, there is potential for the use of N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in the development of new therapies for diseases such as thrombosis and inflammatory disorders.
Métodos De Síntesis
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is synthesized by reacting 3-acetylphenyl isocyanate with 1-(ethylsulfonyl)-3-piperidone in the presence of a base. The resulting product is then purified by recrystallization, yielding a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is commonly used in scientific research as a serine protease inhibitor. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and cell signaling. N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is used to inhibit these enzymes in order to study their role in these processes.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-23(21,22)18-9-5-7-14(11-18)16(20)17-15-8-4-6-13(10-15)12(2)19/h4,6,8,10,14H,3,5,7,9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFPEFHJIOSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)
![(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)
![5-methyl-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)
![4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6004274.png)
![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6004276.png)
![3-({[4-(3-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6004280.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)